N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c1-15-4-2-3-11-27(15)34(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(33-23)17-7-10-19-20(14-17)32-13-12-31-19/h5-10,14-15H,2-4,11-13H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMKSEWVKDABIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,3,4-oxadiazole moiety and a dihydrobenzo[b][1,4]dioxin unit. The molecular formula is , with a molecular weight of 416.51 g/mol. This structure is crucial for its biological activity as it facilitates interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities, particularly in anticancer and antimicrobial domains. The following sections summarize key findings related to the biological activity of the compound.
Anticancer Activity
- Mechanism of Action : The 1,3,4-oxadiazole derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation such as:
- In Vitro Studies : Various studies have reported that derivatives similar to this compound demonstrate significant cytotoxic effects against different cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | HDAC inhibition |
| Compound B | HeLa | 15 | Topoisomerase II inhibition |
| N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)... | Various | <10 | Telomerase inhibition |
Antimicrobial Activity
Research also highlights the antimicrobial properties of oxadiazole derivatives. These compounds have been tested against various bacterial strains:
- Compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Case Studies
Several studies have investigated the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Breast Cancer : A derivative similar to the compound was evaluated in a preclinical model where it demonstrated potent antitumor activity by inducing apoptosis in cancer cells through the activation of caspases .
- Antimicrobial Efficacy Study : In vitro testing revealed that specific oxadiazole derivatives significantly reduced bacterial growth rates in culture conditions simulating human infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the 1,3,4-Oxadiazole Series
Several analogues share the 1,3,4-oxadiazole and dihydrobenzo[b][1,4]dioxin framework but differ in benzamide substituents (Table 1). Key differences include:
Table 1: Structural and Physicochemical Comparison
Sulfonamide-Containing Analogues
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 898351-37-6)
- Structural features : Retains the oxadiazole and sulfonamide-benzamide core but replaces the dihydrobenzo[b][1,4]dioxin with a methylsulfonylphenyl group.
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (ZINC2720460)
QSAR and Functional Implications
- Electronic effects : The sulfonamide group in the target compound contributes to strong hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., adenylyl cyclases) .
- Dissimilarity considerations : Compounds with divergent substituents (e.g., bromo in Compound 21 ) may exhibit reduced bioactivity due to steric clashes or altered electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
